AD57 (hydrochloride)

描述

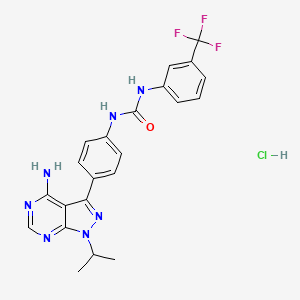

N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a trifluoromethyl group. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications.

作用机制

Target of Action

AD57 primarily targets the receptor tyrosine kinase RET . It effectively suppresses tyrosine kinase RET and weakens the activity of numerous other kinases . The compound also interferes with kinases downstream of RET, including Raf, Src, and S6K .

Mode of Action

AD57 inhibits the receptor tyrosine kinase RET, which is likely sufficient to initiate a series of transformation events including medullary thyroid carcinoma, multiple endocrine neoplasias type 2A, and 2B . It also reduces the activity of numerous other kinases .

Biochemical Pathways

AD57 interferes with kinases downstream of RET, including Raf, Src, and S6K . This interference provides further efficacy in preventing signaling leading to invasion, proliferation, and metabolism related to cancer .

Pharmacokinetics

It is known that the compound is orally active .

Result of Action

AD57’s action results in the suppression of tyrosine kinase RET and the weakening of the activity of numerous other kinases . This leads to the prevention of signaling that leads to invasion, proliferation, and metabolism related to cancer .

Action Environment

It is known that the compound is orally active, suggesting that it is stable in the digestive tract .

生化分析

Biochemical Properties

AD57 hydrochloride effectively suppresses tyrosine kinase RET, weakens the activity of numerous other kinases, and interferes with kinases downstream of RET, including Raf, Src, and S6K . This provides further efficacy in preventing signaling leading to invasion, proliferation, and metabolism related to cancer .

Cellular Effects

AD57 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of AD57 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits RET, BRAF, S6K, and Src .

Dosage Effects in Animal Models

The effects of AD57 hydrochloride vary with different dosages in animal models . Male nu nu mice, injected subcutaneously with MEN2A cell lines, were administered AD57 (20 mg/kg) by oral gavage (per os) once daily, five times a week . AD57 inhibited the activity of relevant target kinases at 1 μM compared with the vehicle-treated nude mice transplanted with MEN2A cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the phenyl and trifluoromethyl groups, and the final urea formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s purity.

化学反应分析

Types of Reactions

N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

科学研究应用

N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride has diverse applications in scientific research, including:

Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

相似化合物的比较

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and urea-based molecules with different substituents. Examples include:

- N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N’-[3-(methyl)phenyl]-urea

- N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N’-[3-(chloromethyl)phenyl]-urea

Uniqueness

The uniqueness of N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.

生物活性

AD57 (hydrochloride) is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly as a multikinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of AD57 (Hydrochloride)

AD57 is characterized as an orally active multikinase inhibitor that targets various kinases, including RET, BRAF, S6K, and Src. Its structure allows it to interfere with multiple signaling pathways involved in cancer progression and other diseases. The development of AD57 is significant in the context of targeted therapies for cancer treatment.

AD57 functions primarily by inhibiting tyrosine kinases, which are critical in cell signaling pathways that regulate cell growth and division. The inhibition of RET and BRAF is particularly noteworthy as these kinases are often implicated in various cancers. By suppressing these kinases, AD57 can potentially halt tumor growth and promote apoptosis in cancer cells.

Anticancer Properties

Research has shown that AD57 exhibits significant anticancer activity across various cancer cell lines. The following table summarizes its effects on different cancer types:

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.0201 | Inhibition of tubulin polymerization |

| HCT 116 | 0.014 | ROS generation leading to cytotoxicity |

| A549 | 0.022 | Disruption of signaling pathways |

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of AD57 against these cancer types .

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that AD57 may exhibit antiviral activity. For instance, it has shown potential in inhibiting the growth of H5N1 virus strains with minimal cytotoxic effects on host cells . This dual functionality highlights the versatility of AD57 as a therapeutic agent.

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that AD57 effectively induced apoptosis through ROS-mediated pathways. The results indicated a marked reduction in cell viability at concentrations as low as 20 nM, suggesting its potential as a treatment for breast cancer .

- Lung Cancer Research : In A549 lung cancer cells, AD57 was found to disrupt key signaling pathways associated with cell proliferation and survival. The compound's ability to induce oxidative stress was linked to its anticancer efficacy, providing insights into its mechanism of action .

- Antiviral Applications : Research on the antiviral properties of AD57 revealed its effectiveness against certain viral strains with a low cytotoxicity profile. This aspect opens avenues for further exploration into its use as an antiviral agent .

属性

IUPAC Name |

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N7O.ClH/c1-12(2)32-20-17(19(26)27-11-28-20)18(31-32)13-6-8-15(9-7-13)29-21(33)30-16-5-3-4-14(10-16)22(23,24)25;/h3-12H,1-2H3,(H2,26,27,28)(H2,29,30,33);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBKXOIZTZQJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClF3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。